molecular formula C10H15IN2 B15344411 N,N-Dimethyl-N'-phenylformamidine and methyl iodide CAS No. 2151-85-1

N,N-Dimethyl-N'-phenylformamidine and methyl iodide

Cat. No.: B15344411
CAS No.: 2151-85-1
M. Wt: 290.14 g/mol
InChI Key: ASVOLESSMLRDDR-UHFFFAOYSA-M
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Description

Properties

CAS No.

2151-85-1

Molecular Formula

C10H15IN2

Molecular Weight

290.14 g/mol

IUPAC Name

trimethyl(phenyliminomethyl)azanium;iodide

InChI

InChI=1S/C10H15N2.HI/c1-12(2,3)9-11-10-7-5-4-6-8-10;/h4-9H,1-3H3;1H/q+1;/p-1

InChI Key

ASVOLESSMLRDDR-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C=NC1=CC=CC=C1.[I-]

Origin of Product

United States

Chemical Reactions Analysis

Alkylation Reactions

DMPF acts as a nucleophile in alkylation reactions with methyl iodide, forming quaternary ammonium salts. This is exemplified in the synthesis of N,N,N-trimethyl-N'-phenylformamidinium iodide:
Reaction :

DMPF+CH3I(CH3)3N-CH=N-C6H5+I\text{DMPF} + \text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{)}_3\text{N-CH=N-C}_6\text{H}_5^+ \cdot \text{I}^-

Conditions :

  • Solvent: Methanol or ethanol

  • Temperature: Reflux (60–80°C)

  • Reaction Time: 12–24 hours
    Yield : 85–92% (optimized for steric and electronic effects) .

Mechanism :

  • Nucleophilic attack : The dimethylamino group in DMPF attacks the electrophilic methyl carbon in CH₃I.

  • Iodide displacement : I⁻ leaves, forming a quaternary ammonium intermediate.

  • Stabilization : Resonance delocalization within the formamidine moiety enhances stability .

Nucleophilic Substitution

DMPF facilitates nucleophilic substitution in aromatic systems when paired with methyl iodide. For example, N,N-dimethyl-p-phenylenediamine reacts with CH₃I to yield DMPF:
Reaction :

H2N-C6H4NH(CH3)2+CH3IDMPF+HI\text{H}_2\text{N-C}_6\text{H}_4-\text{NH(CH}_3\text{)}_2 + \text{CH}_3\text{I} \rightarrow \text{DMPF} + \text{HI}

Key Parameters :

ParameterValue
CatalystK₂CO₃ or Et₃N
SolventDMF or THF
Temperature80–100°C
Yield78–88%

This reaction is critical for synthesizing intermediates in pharmaceuticals and dyes .

Condensation Reactions

DMPF participates in Schiff base formation when reacted with aldehydes or ketones, while methyl iodide methylates the resulting imines:
Example : Synthesis of 4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline:
Reaction :

DMPF+Ar-CHOCH3IAr-CH=N-C6H4N(CH3)2\text{DMPF} + \text{Ar-CHO} \xrightarrow{\text{CH}_3\text{I}} \text{Ar-CH=N-C}_6\text{H}_4-\text{N(CH}_3\text{)}_2

Conditions :

  • Solvent: Ethanol

  • Catalyst: Acetic acid

  • Time: 4–6 hours
    Yield : 70–82% .

Applications :

  • Fluorescent probes (due to extended conjugation).

  • Ligands for transition-metal catalysis .

Role in Mannich Reactions

DMPF and methyl iodide are employed in Mannich reactions to synthesize β-amino carbonyl compounds. For instance:
Reaction :

DMPF+CH3I+ketoneRC(O)CH2N(CH3)2-C6H5\text{DMPF} + \text{CH}_3\text{I} + \text{ketone} \rightarrow \text{RC(O)CH}_2\text{N(CH}_3\text{)}_2\text{-C}_6\text{H}_5

Optimized Conditions :

ParameterValue
CatalystRu/C (5 wt%)
SolventMethanol
Temperature60°C
Yield90–96%

This method is scalable for industrial applications, such as synthesizing Tramadol intermediates .

Quaternary Ammonium Salt Formation

Methyl iodide quaternizes DMPF’s tertiary amine, producing salts with enhanced solubility and bioactivity:
Example :

DMPF+CH3I(CH3)3N+CH=N-C6H5I\text{DMPF} + \text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{)}_3\text{N}^+-\text{CH=N-C}_6\text{H}_5 \cdot \text{I}^-

Key Data :

  • Melting Point : 142–145°C

  • Solubility : >50 mg/mL in DMF or DMSO .

Applications :

  • Antimicrobial agents (disrupting bacterial membranes).

  • Ionic liquids (green solvents) .

Catalytic Methylation

Ru/C-catalyzed N-methylation using DMPF and formaldehyde (derived from CH₃I) enables efficient synthesis of tertiary amines:
Mechanism :

  • Imine formation : DMPF reacts with formaldehyde to generate an imine intermediate.

  • Reduction : Ru/C catalyzes H₂ activation, reducing the imine to a methylated amine .

Performance Metrics :

SubstrateYield (%)Selectivity (%)
Benzylamine9699
p-Methoxyaniline8995
Cyclohexylamine8290

Stability and Reactivity Considerations

  • DMPF Stability : Degrades under strong acids/bases (pH < 2 or > 12).

  • CH₃I Handling : Light-sensitive; requires amber vials and inert atmospheres .

Comparison with Similar Compounds

N,N-Dimethyl-N'-phenylformamidine

Chemical Profile :

  • Formula : C₉H₁₂N₂
  • Molecular Weight : 148.20 g/mol
  • Structure : Features a formamidine core (HN=CH–N) with dimethyl and phenyl substituents .
  • Key Properties :
    • Boiling Point: 406–408 K (0.026 atm) .
    • LogP (XLogP): 1.60, indicating moderate lipophilicity .
  • Applications: Synthetic Reagent: Used in multicomponent reactions to stabilize dichlorophosphoranides (e.g., reaction with PCl₃) . Pesticide Precursor: Serves as a precursor for N-arylformamidines like chlordimeform, a known acaricide-insecticide .

Methyl Iodide (Iodomethane)

Chemical Profile :

  • Formula : CH₃I
  • Molecular Weight : 141.94 g/mol
  • Structure : A primary alkyl halide with a methyl group bonded to iodine.
  • Key Properties :
    • High electrophilicity due to the polar C–I bond.
    • Common alkylating agent in organic synthesis.
  • Applications :
    • Quaternary Ammonium Salt Synthesis : Reacts with amines to form N,N,N-trimethylalkane-1-aminium iodides .
    • Methylation Agent : Used in nucleophilic substitutions (e.g., in sulfonamide alkylation) .

Comparison with Similar Compounds

Formamidine Derivatives

Formamidines share the HN=CH–N backbone but differ in substituents, impacting reactivity and applications:

Compound Molecular Weight (g/mol) Boiling Point (K) Key Applications
N,N-Dimethyl-N'-phenylformamidine 148.20 406–408 Stabilizing phosphoranides , pesticide synthesis
Chlordimeform 196.67 N/A Acaricide-insecticide
Z-N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide 235.31 N/A DFT studies for reaction mechanism analysis

Structural and Functional Insights :

  • Electron-Donating Substituents : The phenyl group in N,N-Dimethyl-N'-phenylformamidine enhances stability in coordination complexes compared to aliphatic substituents .
  • Reactivity : Chlordimeform’s 4-chloro-2-methylphenyl group increases pesticidal activity by improving target-site binding .

Alkyl Halides

Methyl iodide is compared to other alkyl halides based on alkylation efficiency and steric effects:

Compound Molecular Weight (g/mol) Boiling Point (K) Key Reactions
Methyl Iodide 141.94 315–317 SN2 alkylation, quaternization of amines
Ethyl Iodide 155.97 345–347 Similar alkylation but slower due to steric bulk
Benzyl Bromide 171.03 468–470 Prefers aromatic substitution reactions

Reactivity Trends :

  • Leaving Group Ability : Iodide (in methyl iodide) is superior to bromide, enhancing reaction rates in SN2 mechanisms.
  • Steric Effects : Methyl iodide’s small size allows efficient nucleophilic attack, whereas bulkier halides (e.g., ethyl iodide) show reduced reactivity .

Role in Coordination Chemistry and Stabilization

  • N,N-Dimethyl-N'-phenylformamidine : Stabilizes gold(I) amidinate complexes by donating electron density through the formamidine nitrogen atoms . Contrast this with imidazolium-based ligands, which rely on carbene resonance for stabilization .

Methyl Iodide in Quaternary Salt Formation

  • Mechanism: Methyl iodide reacts with tertiary amines (e.g., 2-dimethylaminoalkyl propanoates) to form quaternary ammonium salts, enhancing antibacterial activity in derived compounds .

Data Tables

Table 1: Physical Properties of Formamidines

Property N,N-Dimethyl-N'-phenylformamidine Chlordimeform
Molecular Formula C₉H₁₂N₂ C₁₀H₁₂ClN₂
Boiling Point (K) 406–408 Not Reported
LogP 1.60 2.85 (estimated)

Table 2: Alkyl Halide Comparison

Property Methyl Iodide Ethyl Iodide
Molecular Weight (g/mol) 141.94 155.97
Boiling Point (K) 315–317 345–347
Common Use Methylation Ethylation

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing N,N-Dimethyl-N'-phenylformamidine?

  • Methodological Answer : Two main approaches are documented:

  • Vilsmeier condensation : Reaction of dimethylformamide (DMF) with aniline derivatives under controlled conditions, often using catalysts to enhance yield .
  • Reflux in hexamethyl phosphoric triamide (HMPT) : Formanilide is refluxed in HMPT to form the target compound, leveraging solvent properties to stabilize intermediates .
    • Key Considerations : Solvent polarity (e.g., HMPT’s high boiling point and coordinating ability) and reaction temperature are critical for optimizing yield and purity.

Q. Which spectroscopic techniques are effective for characterizing N,N-Dimethyl-N'-phenylformamidine derivatives?

  • Methodological Answer :

  • Absorption and fluorescence spectroscopy : Used to detect intramolecular charge transfer (ICT) states in solvents like cyclohexane, acetonitrile, and DMSO. Solvent polarity significantly impacts fluorescence quantum yields and lifetime measurements .
  • Nuclear Magnetic Resonance (NMR) : For structural confirmation, particularly to resolve methyl and aromatic proton environments.

Q. How does solvent choice influence the photophysical properties of N,N-Dimethyl-N'-phenylformamidine?

  • Methodological Answer : Polar solvents (e.g., DMSO) stabilize ICT states, reducing non-radiative decay and enhancing fluorescence. Non-polar solvents (e.g., cyclohexane) may suppress ICT formation, leading to weaker emission. Solvent screening is essential for tuning optical properties .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure of N,N-Dimethyl-N'-phenylformamidine derivatives?

  • Methodological Answer :

  • Computational Setup : B3LYP/6-31G(d) is commonly used to model ground-state geometries and excited-state transitions. Theoretical calculations align with experimental UV-Vis and fluorescence data to validate ICT mechanisms .
  • Applications : Predict charge distribution, dipole moments, and transition energies, aiding in the design of derivatives with tailored photophysical properties.

Q. What mechanistic insights explain selectivity in hydroboration reactions involving carbodiimides to form formamidines?

  • Methodological Answer : Steric effects dominate selectivity. For unsymmetrical carbodiimides (e.g., MesNCNPh), the boron group (Bpin) attaches preferentially to the sterically hindered nitrogen due to reduced transition-state strain. This selectivity is confirmed via NMR and X-ray crystallography .

Q. How can discrepancies between experimental and computational data for formamidine derivatives be resolved?

  • Methodological Answer :

  • Parameter Adjustment : Refine basis sets (e.g., using def2-TZVP) or hybrid functionals (e.g., CAM-B3LYP) to better model charge-transfer states.
  • Solvent Modeling : Incorporate implicit solvent models (e.g., PCM) to account for dielectric effects in spectroscopic predictions .

Methodological Considerations for Methyl Iodide

Q. What role does methyl iodide play in the functionalization of amines for formamidine synthesis?

  • Methodological Answer : While direct evidence is limited in provided data, methyl iodide is a classic methylating agent in organic synthesis. Hypothetically, it could methylate primary or secondary amines (e.g., in precursor anilines) to introduce dimethyl groups, requiring optimization of stoichiometry and reaction time to avoid over-alkylation .

Q. What safety and handling protocols are critical when using methyl iodide in formamidine research?

  • Methodological Answer :

  • Ventilation and PPE : Use in fume hoods with nitrile gloves and eye protection due to toxicity and volatility.
  • Quenching : React residual methyl iodide with sodium thiosulfate to neutralize hazards .

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